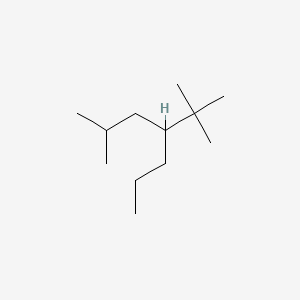

4-Tert-butyl-2-methylheptane

CAS No.: 62185-23-3

Cat. No.: VC19465779

Molecular Formula: C12H26

Molecular Weight: 170.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62185-23-3 |

|---|---|

| Molecular Formula | C12H26 |

| Molecular Weight | 170.33 g/mol |

| IUPAC Name | 4-tert-butyl-2-methylheptane |

| Standard InChI | InChI=1S/C12H26/c1-7-8-11(9-10(2)3)12(4,5)6/h10-11H,7-9H2,1-6H3 |

| Standard InChI Key | HIHQJZLWJQHTEJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(CC(C)C)C(C)(C)C |

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

The IUPAC name for 4-tert-butyl-2-methylheptane is (4R)-4-tert-butyl-2-methylheptane, reflecting its stereochemistry at the fourth carbon. The molecule’s backbone consists of a seven-carbon chain (heptane) with two substituents:

The branching induces significant steric hindrance, influencing its reactivity and physical properties. The compound’s 3D structure adopts a staggered conformation to minimize van der Waals repulsion between the bulky tert-butyl and methyl groups .

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 170.33 g/mol | |

| CAS Number | 62185-23-3 | |

| SMILES Notation | CCCCC(CC(C)C)C(C)(C)C | |

| InChI Key | HIHQJZLWJQHTEJ-UHFFFAOYSA-N |

Synthesis and Industrial Production

Alkylation of Heptane

The primary synthesis route involves alkylation of heptane with tert-butyl chloride in the presence of a strong base, such as sodium hydride () or potassium tert-butoxide (). The reaction proceeds via an mechanism, where the base deprotonates heptane to form a carbanion, which subsequently attacks tert-butyl chloride:

Key parameters for optimizing yield include:

-

Temperature: 50–80°C to balance reaction rate and selectivity.

-

Solvent: Non-polar solvents like hexane to stabilize intermediates.

-

Catalyst load: 5–10 mol% base to minimize side reactions.

Alternative Methods

Chemical Reactivity and Mechanisms

Combustion

As a saturated hydrocarbon, 4-tert-butyl-2-methylheptane undergoes complete combustion to produce carbon dioxide and water:

The reaction proceeds via a radical chain mechanism:

-

Initiation: Homolytic cleavage of or bonds generates radicals.

-

Propagation: Radicals abstract hydrogen atoms, forming alkyl radicals that react with .

-

Termination: Radical recombination yields stable products.

Cracking

Under high temperatures (400–600°C), the compound undergoes catalytic cracking to smaller alkanes and alkenes, such as propylene and butane. Acidic catalysts like zeolites facilitate carbocation formation, with branching points (tert-butyl groups) favoring β-scission.

Industrial and Research Applications

Solvent and Lubricant Additive

The compound’s branched structure enhances thermal stability, making it suitable for:

-

High-temperature lubricants: Reduces volatility in engine oils.

-

Non-polar solvents: Facilitates reactions requiring inert media.

Model Compound in Catalysis

Researchers utilize 4-tert-butyl-2-methylheptane to study:

-

Alkylation kinetics: Steric effects on reaction rates.

-

Radical stability: Impact of branching on combustion mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume